![molecular formula C19H14O6 B1204765 Rabelomycin](/img/structure/B1204765.png)
Rabelomycin
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Overview
Description
Rabelomycin is an angucycline.
Scientific Research Applications
Isolation and Characterization
Rabelomycin, a benz[a]anthraquinone antibiotic, was isolated from the fermentation broths of Streptomyces olivaceus. It exhibits activity against gram-positive microorganisms and loses water easily when treated with acid, leading to its proposed structures (Liu et al., 1970).
Enzymatic Synthesis
A one-pot enzymatic total synthesis of rabelomycin was accomplished, starting from acetyl-CoA and malonyl-CoA. This synthesis involved a mixture of polyketide synthase (PKS) enzymes from various biosynthetic pathways, comparing in vitro and in vivo catalysis (Kharel et al., 2010).
Biosynthesis Studies
The biosynthesis of vineomycins and their relationship with rabelomycin were explored, showing a close biosynthetic connection among various benz[a]anthraquinone antibiotics (Imamura et al., 1982).
Novel Compounds Isolation
Baikalomycins A-C, new angucyclines, were isolated alongside rabelomycin from a Streptomyces strain. These compounds demonstrated varying degrees of anticancer activity, highlighting the potential of rabelomycin in cancer research (Voitsekhovskaia et al., 2020).
Angucycline Synthesis
The synthesis of an angucyclinone hybrid combining the structural features of rabelomycin was described, showcasing the potential of rabelomycin in the development of novel synthetic compounds (Krohn et al., 1993).
Inhibitory Activity
Rabelomycin demonstrated potent inhibitory activity in the inducible nitric oxide synthase (iNOS) assay, suggesting its use in anti-inflammatory research (Alvi et al., 2000).
Production Enhancement
Research on Streptomyces dengpaensis highlighted methods for enhanced rabelomycin production, crucial for its use in further research and potential therapeutic applications (Li et al., 2020).
Functional Characterization
The functional role of the jadI gene in the biosynthesis of rabelomycin was explored, providing insights into the genetic and enzymatic processes involved in its production (Kulowski et al., 1999).
Cytotoxic Activity
Rabelomycin displayed significant cytotoxicity against various human cancer cell lines, suggesting its potential application in cancer research and therapy (Bao et al., 2018).
properties
Product Name |
Rabelomycin |
---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(3R)-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1 |
InChI Key |
JJOLHRYZQSDLSA-LJQANCHMSA-N |
Isomeric SMILES |
C[C@]1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES |
CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Canonical SMILES |
CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
synonyms |
rabelomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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